

Comprehensive Analytical Characterization of 3-chloro-7-nitro-1H-indole

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Compound of Interest

Compound Name: 3-chloro-7-nitro-1H-indole

Cat. No.: B063278

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Physicochemical Properties of 3-chloro-7-nitro-1H-indole

A foundational understanding of the compound's properties is essential before commencing analytical work. The following data has been compiled from established chemical databases.[\[1\]](#) [\[2\]](#)

Property	Value	Source
IUPAC Name	3-chloro-7-nitro-1H-indole	[1]
CAS Number	165669-14-7	[1]
Molecular Formula	C ₈ H ₅ CIN ₂ O ₂	[1]
Molecular Weight	196.59 g/mol	[1]
Physical Form	Yellow solid	[2]
InChI Key	QDGYVAQMPDTWIE-UHFFFAOYSA-N	[2]

Part 1: Chromatographic Purity and Identity Confirmation

Chromatographic methods are indispensable for determining the purity of synthetic compounds and confirming their identity. We will detail protocols for both HPLC, for purity assessment and quantification, and GC-MS, for identity confirmation and analysis of volatile impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the workhorse for purity analysis of non-volatile, polar to moderately non-polar organic molecules like **3-chloro-7-nitro-1H-indole**. The choice of a C18 stationary phase provides excellent hydrophobic interaction, while a gradient elution using acetonitrile and water ensures efficient separation of the main compound from potential starting materials, by-products, or degradants. UV detection is ideal due to the compound's strong chromophore (the indole nucleus conjugated with a nitro group).[3]

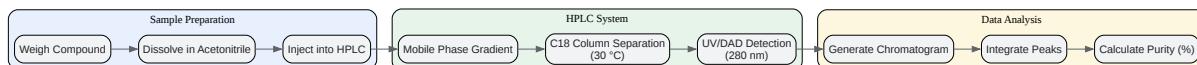
Protocol 1: HPLC Purity Determination

- Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 stationary phase, 4.6 x 150 mm, 5 μm particle size.
- Sample Preparation: Accurately weigh ~1 mg of **3-chloro-7-nitro-1H-indole** and dissolve in 10 mL of acetonitrile to create a 100 $\mu\text{g}/\text{mL}$ stock solution. Further dilute as necessary.
- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[4]
 - Solvent B: Acetonitrile with 0.1% Formic Acid.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30 °C

- Detection Wavelength: 280 nm (based on typical indole absorbance[3]), or scan with DAD for optimal wavelength.
- Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0.0	90	10
15.0	10	90
20.0	10	90
20.1	90	10
25.0	90	10

Expected Results & Data Interpretation: A successful analysis will yield a single major peak corresponding to **3-chloro-7-nitro-1H-indole**. The purity can be calculated based on the area percentage of this peak relative to the total area of all observed peaks. The retention time serves as a reliable identifier for the compound under the specified conditions.



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Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the identification of thermally stable and volatile compounds.[5] For **3-chloro-7-nitro-1H-indole**, it provides definitive mass information, confirming its molecular weight. Electron Impact (EI) ionization is a standard method that will produce a characteristic fragmentation pattern, or "fingerprint," for the

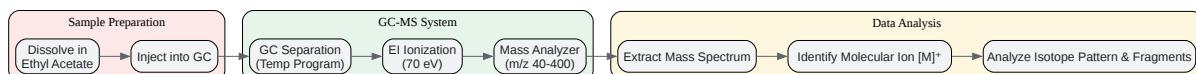
molecule. Given the presence of a nitro group and a halogen, Electron Capture Negative Ionization (ECNI) can be an alternative for achieving very high sensitivity if needed.^{[6][7]}

Protocol 2: GC-MS Identity Confirmation

- Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
- Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
- GC Conditions:
 - Carrier Gas: Helium, constant flow of 1.2 mL/min.
 - Inlet Temperature: 280 °C.
 - Injection Mode: Split (e.g., 20:1 ratio).
 - Injection Volume: 1 µL.
 - Oven Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.
 - Final Hold: Hold at 300 °C for 5 minutes.
- MS Conditions (EI Mode):
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Electron Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

Expected Results & Data Interpretation: The total ion chromatogram (TIC) will show a peak at a specific retention time. The mass spectrum of this peak should display a molecular ion $[M]^+$ peak at $m/z \approx 196$. The isotopic pattern of this peak is crucial: due to the presence of chlorine, there will be an $[M+2]^+$ peak with an intensity approximately one-third that of the $[M]^+$ peak, confirming the presence of a single chlorine atom. The fragmentation pattern can be analyzed to further support the structure.[8]



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Caption: GC-MS workflow for identity confirmation.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ^1H NMR reveals the number and connectivity of protons, while ^{13}C NMR provides information on the carbon skeleton. For **3-chloro-7-nitro-1H-indole**, the key is to correctly assign the signals for the protons and carbons on the indole ring, which will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.[9][10] Using a deuterated solvent like DMSO-d₆ is often advantageous for indole-containing compounds as it can help resolve the N-H proton signal.[11]

Protocol 3: NMR Analysis

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or similar pulse sequence to also obtain multiplicity information).
 - Typical spectral width: 0 to 160 ppm.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): The chemical shifts for indole itself are well-documented.[11] The presence of a chloro group at C3 and a strong electron-withdrawing nitro group at C7 will cause significant downfield (higher ppm) shifts for nearby nuclei.

Position	Predicted ¹ H Shift (ppm), Multiplicity	Predicted ¹³ C Shift (ppm)	Rationale
N-H	~11.5-12.5, broad singlet	-	Deshielded indole N-H proton.[9]
C2-H	~7.5-7.8, singlet	~125-130	Adjacent to chloro and N; no vicinal H for coupling.
C3	-	~105-115	Carbon bearing the chloro substituent.
C3a	-	~130-135	Bridgehead carbon.
C4-H	~7.8-8.1, doublet (d)	~120-125	deshielded by proximity to nitro group.
C5-H	~7.2-7.5, triplet (t)	~122-127	Coupled to H4 and H6.
C6-H	~7.9-8.2, doublet (d)	~118-123	deshielded by proximity to nitro group.
C7	-	~135-145	Carbon bearing the nitro group; significantly deshielded.
C7a	-	~128-133	Bridgehead carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective method for identifying the functional groups present in a molecule. For **3-chloro-7-nitro-1H-indole**, we expect to see characteristic vibrations for the N-H bond, the aromatic C-H bonds, the indole ring system, the C-Cl bond, and, most importantly, the highly characteristic stretches of the nitro group.[12]

Protocol 4: FTIR Analysis

- Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} . Perform a background scan first.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Significance
~3300-3400	N-H stretch	Confirms the presence of the indole N-H group.
~3100-3000	Aromatic C-H stretch	Indicates the aromatic protons on the indole ring.
~1600-1450	C=C aromatic ring stretch	Characteristic of the indole bicyclic system.
~1550-1490	N-O asymmetric stretch	Strong, highly characteristic band for an aromatic nitro group.[13][14]
~1360-1320	N-O symmetric stretch	Strong, highly characteristic band for an aromatic nitro group.[13][14]
~800-600	C-Cl stretch	Confirms the chloro substituent (can be weak).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore with characteristic absorption bands (historically referred to as $^1\text{L}_\text{a}$ and $^1\text{L}_\text{b}$ transitions).[15] The presence of substituents, particularly an electron-withdrawing group like NO_2 conjugated with

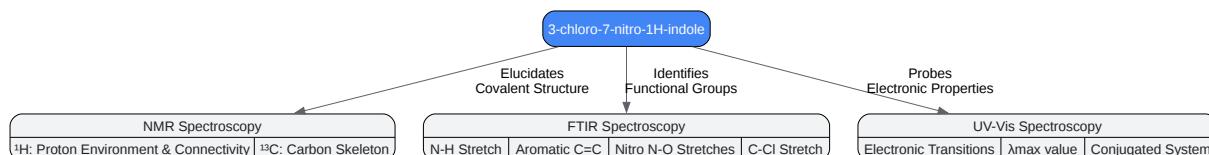
the ring, will shift these absorption maxima to longer wavelengths (a bathochromic or red shift).

[15][16]

Protocol 5: UV-Vis Analysis

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, to an absorbance value below 1.5.[17]
- Acquisition: Scan the spectrum from approximately 200 to 400 nm, using the pure solvent as a reference blank.

Expected Results & Data Interpretation: Indole itself typically shows two absorption bands around 270-290 nm.[16] For **3-chloro-7-nitro-1H-indole**, the extended conjugation and the strong electron-withdrawing nature of the nitro group are expected to shift the primary absorption maximum (λ_{max}) to well above 300 nm. The exact λ_{max} and molar absorptivity (ϵ) can be used as parameters for quantification (e.g., via a Beer-Lambert law calibration curve) and as a characteristic property of the compound.



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Caption: Relationship between spectroscopic methods and molecular information.

Summary and Conclusions

The analytical methods outlined in this guide provide a robust, multi-faceted approach to the complete characterization of **3-chloro-7-nitro-1H-indole**. By combining chromatographic techniques for purity and identity assessment with a suite of spectroscopic methods for structural elucidation, researchers can ensure the quality and integrity of this important synthetic intermediate. Following these protocols will yield reliable and reproducible data, which is a prerequisite for its successful application in pharmaceutical research and development.

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